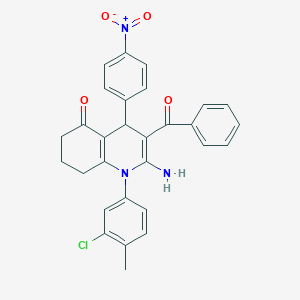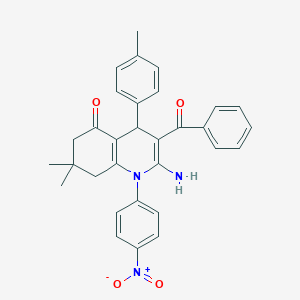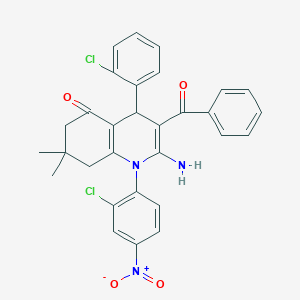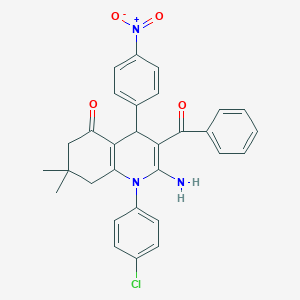![molecular formula C19H19ClN2O2 B304452 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304452.png)
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a pyrrolidinedione core, substituted with a 2-(2-chlorophenyl)ethyl group and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Substitution Reactions: The 2-(2-chlorophenyl)ethyl group and the 4-methylphenyl group are introduced through substitution reactions. These reactions often require the use of reagents such as alkyl halides and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-{[2-(2-Bromophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 3-{[2-(2-Methylphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
Uniqueness
3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of the 2-(2-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C19H19ClN2O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
3-[2-(2-chlorophenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-6-8-15(9-7-13)22-18(23)12-17(19(22)24)21-11-10-14-4-2-3-5-16(14)20/h2-9,17,21H,10-12H2,1H3 |
InChI 键 |
LBBPZJBDOKSUCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B304369.png)
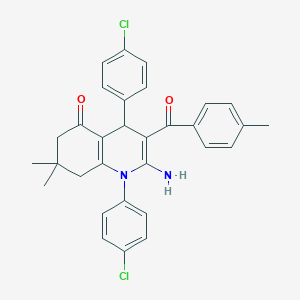
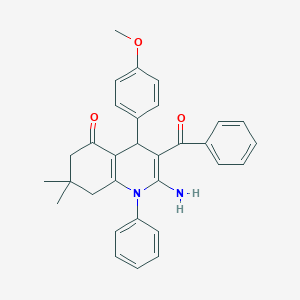
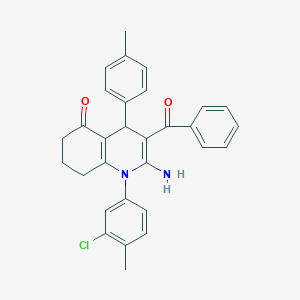
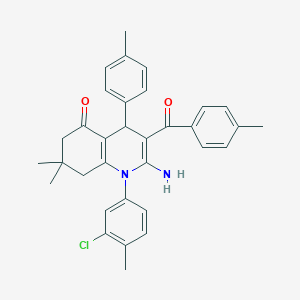
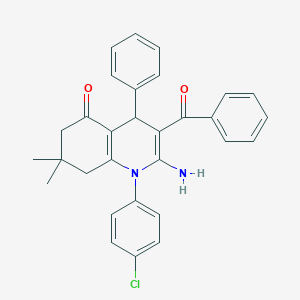
![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)
